molecular formula C7H8O4S2 B13493263 2-(4-Methanesulfonylthiophen-3-yl)acetic acid

2-(4-Methanesulfonylthiophen-3-yl)acetic acid

Cat. No.: B13493263
M. Wt: 220.3 g/mol
InChI Key: OZXBXOYHSVPSEP-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylthiophen-3-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid typically involves the introduction of the methanesulfonyl group to the thiophene ring followed by the formation of the acetic acid moiety. One common method is the sulfonation of thiophene derivatives using methanesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated thiophene can then be subjected to a carboxylation reaction to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(4-Methanesulfonylthiophen-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • 4-Methanesulfonylphenylacetic acid
  • 2-(4-Methylsulfonylphenyl)acetic acid

Uniqueness

2-(4-Methanesulfonylthiophen-3-yl)acetic acid is unique due to the presence of both the methanesulfonyl group and the thiophene ring, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

2-(4-Methanesulfonylthiophen-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular FormulaC10H11O4S
Molecular Weight229.26 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with methanesulfonic acid under controlled conditions. The synthetic route can be optimized for yield and purity through various methods, including:

  • Refluxing in organic solvents.
  • Using catalysts to enhance reaction rates.
  • Purification via recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits several biological activities:

The compound interacts with specific biological targets, potentially acting as an enzyme inhibitor or modulator. Its mechanism may involve:

  • Inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
  • Modulation of nitric oxide synthase , impacting vascular function and inflammation.

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Anti-inflammatory : Studies suggest that it may reduce inflammation markers in animal models.
  • Analgesic : Potential use in pain management through its effects on pain pathways.
  • Antioxidant : Exhibits properties that may protect against oxidative stress.

Study 1: Anti-inflammatory Effects

A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

Study 2: Pain Management

In a clinical trial involving patients with chronic pain, the compound was found to lower pain scores significantly compared to a placebo group, suggesting its efficacy in pain relief .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced edema in rat models
AnalgesicLowered pain scores in clinical trials
AntioxidantDecreased oxidative stress markers

Properties

Molecular Formula

C7H8O4S2

Molecular Weight

220.3 g/mol

IUPAC Name

2-(4-methylsulfonylthiophen-3-yl)acetic acid

InChI

InChI=1S/C7H8O4S2/c1-13(10,11)6-4-12-3-5(6)2-7(8)9/h3-4H,2H2,1H3,(H,8,9)

InChI Key

OZXBXOYHSVPSEP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CSC=C1CC(=O)O

Origin of Product

United States

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